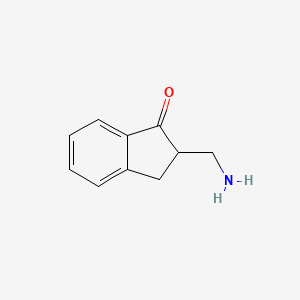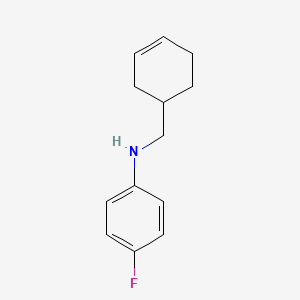amine](/img/structure/B13270396.png)
[1-(3-Chlorophenyl)propyl](prop-2-EN-1-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)propylamine: is an organic compound with the molecular formula C12H14ClN . It is characterized by the presence of a chlorophenyl group attached to a propyl chain, which is further connected to a prop-2-en-1-yl amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 3-Chloropropene with Ammonia: One common method involves the reaction of 3-chloropropene with ammonia to form 3-chloropropylamine, which is then subjected to further reactions to obtain 1-(3-Chlorophenyl)propylamine.
Reaction of Acetone with Ammonia: Another method involves the reaction of acetone with ammonia to produce the desired compound.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, sodium methoxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Chlorophenyl)propylamine: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
3-Chloropropylamine: A simpler compound with a similar chlorophenyl group but lacking the prop-2-en-1-yl group.
Uniqueness:
- The presence of both the chlorophenyl and prop-2-en-1-yl groups in 1-(3-Chlorophenyl)propylamine provides unique chemical properties and reactivity compared to its analogs.
- Its specific structure allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C12H16ClN/c1-3-8-14-12(4-2)10-6-5-7-11(13)9-10/h3,5-7,9,12,14H,1,4,8H2,2H3 |
InChI Key |
MDOZTRXITDWJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13270343.png)
![2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol](/img/structure/B13270358.png)


amine](/img/structure/B13270384.png)

![2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione](/img/structure/B13270391.png)
![1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene](/img/structure/B13270402.png)
amine](/img/structure/B13270408.png)

